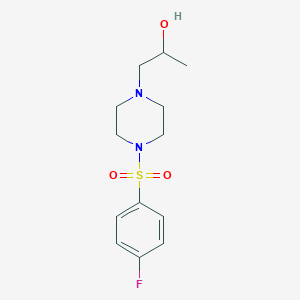
1-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol, also known as FPSP, is a chemical compound that has gained significant attention in the field of scientific research. FPSP is a piperazine derivative that has been studied for its potential use in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Adenosine A2B Receptor Antagonists
Research has led to the development of a new series of compounds, including those similar in structure to "1-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol", which have been designed, synthesized, and characterized as adenosine A2B receptor antagonists. These compounds have shown subnanomolar affinity and high selectivity towards A2B receptors. Notably, a compound identified as PSB-603 emerged as an A2B-specific antagonist with significant affinity, highlighting the potential for therapeutic application in conditions where adenosine receptor modulation is beneficial (Borrmann et al., 2009).
Antibacterial Activities
The synthesis and evaluation of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives have demonstrated notable antibacterial activities. These compounds, including structures related to "1-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol", were synthesized and showed promising results against various bacterial strains, highlighting the chemical's potential as a basis for developing new antibacterial agents (Wu Qi, 2014).
Dopamine Transporter Inhibitors
Atypical dopamine transporter (DAT) inhibitors, including derivatives of "1-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol", have shown promise in preclinical models for treating psychostimulant abuse. Compound 3b, for example, effectively reduced reinforcing effects of cocaine and methamphetamine without exhibiting psychostimulant behaviors itself, indicating a pathway for developing new treatments for psychostimulant use disorders (Slack et al., 2020).
Liquid Chromatography Analytical Derivatization
A novel sulfonate reagent has been synthesized for analytical derivatization in liquid chromatography, which includes structures akin to "1-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol". This development enhances the detection sensitivity for certain analytes, demonstrating the compound's utility in improving analytical methodologies in chemistry (Wu et al., 1997).
Phosphoinositide-3-Kinase Inhibitors
Research on phosphoinositide-3-kinase (PI3K) inhibitors has identified derivatives of "1-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol" as potential candidates for cancer therapy. By replacing the piperazine sulfonamide portion with aliphatic alcohols, compounds with significant in vitro efficacy and favorable pharmacokinetic profiles have been discovered, such as compound 7, showing potential for further development in cancer treatment (Lanman et al., 2014).
Eigenschaften
IUPAC Name |
1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O3S/c1-11(17)10-15-6-8-16(9-7-15)20(18,19)13-4-2-12(14)3-5-13/h2-5,11,17H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDDJXIVXIKWGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([2,2'-bifuran]-5-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2562088.png)
![4-Nitrobenzo[d]thiazol-5-amine](/img/structure/B2562089.png)
![1-[2-(Azepan-1-yl)-2-oxoethyl]-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2562090.png)
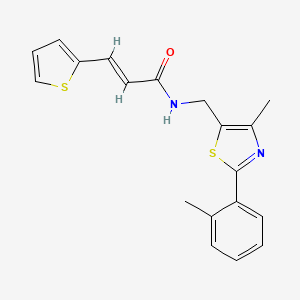
![4-[[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-2-cyclopropyl-1,3-thiazole](/img/structure/B2562092.png)
![2-methoxyethyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B2562093.png)
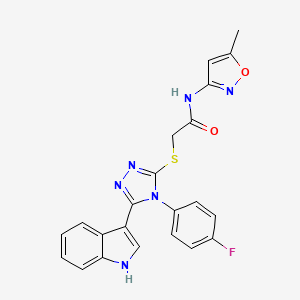
![Ethyl 2-[2-(4-tert-butylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2562100.png)

![4-(3-methoxyphenyl)-2-(2-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2562102.png)
![1-(3,4-Difluorophenyl)-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one](/img/structure/B2562106.png)
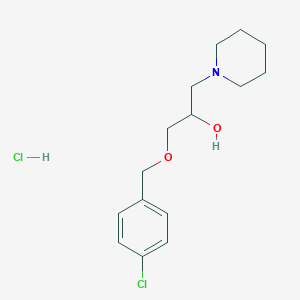
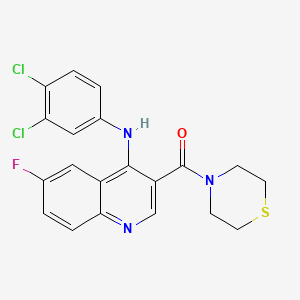
![2-[(2-Fluorobenzoyl)amino]thiophene-3-carboxamide](/img/structure/B2562111.png)